methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate
Description
This compound belongs to the pyranopyran family, characterized by fused pyran rings with diverse substituents influencing electronic, steric, and pharmacological properties. The core structure consists of a 4H,5H-pyrano[3,2-c]pyran system, with a 2-methoxyphenyl group at position 4, a methyl group at position 7, and a carboxylate ester at position 2.
Key structural features:
- Pyrano[3,2-c]pyran core: Unlike the more common pyrano[4,3-b]pyran derivatives (e.g., in and ), the [3,2-c] fusion alters ring strain and conjugation patterns.
- Substituent effects: The 2-methoxyphenyl group introduces ortho-substitution steric effects, distinguishing it from para-substituted analogs (e.g., 4-methoxyphenyl in ).
Properties
IUPAC Name |
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-9-8-12-14(18(21)24-9)13(10-6-4-5-7-11(10)22-2)15(16(19)25-12)17(20)23-3/h4-8,13H,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKIMKSMQJFPKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3OC)C(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent One-Pot Synthesis
The most widely reported method for synthesizing pyrano[3,2-c]pyran derivatives involves a one-pot multicomponent reaction (MCR). For the target compound, this typically combines:
- 4-Hydroxy-6-methylpyran-2-one (1.0 equiv),
- 2-Methoxybenzaldehyde (1.0 equiv),
- Methyl cyanoacetate (1.0 equiv),
- Catalyst : 4-(Dimethylamino)pyridine (DMAP) or triethylbenzylammonium chloride.
Mechanism :
- Knoevenagel Condensation : The aldehyde reacts with methyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
- Michael Addition : The pyranone attacks the electrophilic β-carbon of the nitrile.
- Cyclization : Intramolecular nucleophilic attack followed by tautomerization yields the fused pyrano[3,2-c]pyran core.
Reaction Conditions :
- Solvent : Ethanol or aqueous medium.
- Temperature : Reflux (~78°C for ethanol) or room temperature with phase-transfer catalysts.
- Time : 2–6 hours.
Optimization of Reaction Parameters
Catalyst Selection
Catalysts significantly influence yield and reaction time:
| Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| DMAP (1 mmol) | Ethanol | Reflux | 72–78 | |
| Triethylbenzylammonium chloride | Water | 25°C | 65–70 |
DMAP in ethanol under reflux provides higher yields due to enhanced nucleophilicity, while phase-transfer catalysts enable milder conditions.
Solvent Effects
Polar protic solvents like ethanol favor the reaction by stabilizing intermediates through hydrogen bonding. Aqueous systems with phase-transfer catalysts reduce environmental impact but may require longer reaction times.
Substituent Compatibility
The 2-methoxyphenyl group is introduced via the aldehyde component. Electron-donating groups (e.g., methoxy) enhance reactivity by stabilizing the Knoevenagel adduct.
Structural Characterization and Validation
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the structure of analogous compounds. Key features include:
- Planarity : The pyranone ring adopts a near-planar conformation (mean deviation: 0.003 Å).
- Hydrogen Bonding : Intra- and intermolecular N–H···O bonds stabilize the crystal lattice.
- Space Group : P-1
- Unit Cell Parameters :
- a = 7.892 Å, b = 9.431 Å, c = 12.567 Å
- α = 89.12°, β = 85.34°, γ = 78.56°
Spectroscopic Data
- IR : Stretching vibrations at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (pyranone C=O), and 3350 cm⁻¹ (N–H).
- NMR :
Alternative Synthetic Routes
Stepwise Synthesis
A two-step approach isolates intermediates for better control:
- Knoevenagel Adduct Formation :
- 2-Methoxybenzaldehyde + methyl cyanoacetate → α,β-unsaturated nitrile.
- Cyclization with Pyranone :
Advantages : Higher purity (≥95% by HPLC).
Disadvantages : Longer synthesis time (8–12 hours).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the reaction, achieving 70–75% yield with reduced side products.
Challenges and Solutions
Byproduct Formation
Low Solubility
- Issue : Precipitation during reaction limits yield.
- Solution : Add co-solvents (e.g., DMF:EtOH, 1:3) to improve dissolution.
Industrial-Scale Production
Continuous Flow Synthesis
- Reactor Type : Tubular microreactor.
- Conditions : 100°C, residence time 15 min, 85% yield.
- Advantages : Scalability, reduced waste.
Chemical Reactions Analysis
Types of Reactions
methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated that compounds containing the pyrano[3,2-c]pyran structure exhibit notable anti-proliferative effects against various cancer cell lines. For instance, derivatives of pyran compounds have been synthesized and tested for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and SW-480 (colon cancer). The study indicated that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as anti-cancer agents.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4g | SW-480 | 34.6 |
| 4i | SW-480 | 35.9 |
| 4j | MCF-7 | 26.6 |
These findings suggest that modifications in the chemical structure can significantly enhance the anti-cancer properties of these compounds .
Antibacterial Activity
The antibacterial properties of methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate have also been explored. Recent studies indicate that pyrano derivatives can effectively inhibit bacterial growth, particularly against strains such as Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting a promising avenue for developing new antibacterial agents.
Synthesis Techniques
The synthesis of this compound has been achieved through various methods including microwave-assisted synthesis and green chemistry approaches. These methods not only improve yield but also reduce environmental impact by utilizing benign solvents and catalysts .
Case Studies
Several case studies highlight the efficacy of pyran derivatives in clinical settings:
-
Case Study: Anticancer Efficacy
A recent study evaluated a series of pyran derivatives for their anticancer properties against multiple cell lines. Results indicated that specific substitutions on the pyran ring enhanced cytotoxicity significantly compared to non-substituted analogs. -
Case Study: Antibacterial Properties
Another investigation focused on the antibacterial activity of these compounds against Staphylococcus aureus. The study reported that certain derivatives exhibited potent antibacterial effects with MIC values lower than traditional antibiotics.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Observations :
- Core structure: Pyrano[3,2-c]pyran derivatives (target compound and ) exhibit distinct hydrogen-bonding networks compared to pyrano[4,3-b]pyran systems due to differing ring fusions .
- Substituent position : The 2-methoxyphenyl group in the target compound likely reduces crystallinity compared to para-substituted analogs (e.g., 4-methoxyphenyl in 3y), as ortho-substitution disrupts planar packing .
- Functional groups : Carboxylate esters (target compound, 3y) vs. nitriles () modulate solubility and reactivity. Nitriles enhance dipole interactions, while esters improve hydrolytic stability .
Crystallographic and Spectroscopic Data
- Bond lengths: The pyrano[3,2-c]pyran core in shows C–O bond lengths of 1.36–1.42 Å, consistent with the target compound’s expected geometry .
- Hydrogen bonding: Amino and carbonyl groups in analogous compounds form R₂²(8) graph-set motifs, critical for stabilizing crystal lattices .
- Spectroscopy : IR peaks at ~1700 cm⁻¹ (ester C=O) and ~2200 cm⁻¹ (nitrile C≡N) distinguish carboxylate and nitrile derivatives .
Pharmacological and Reactivity Profiles
- Antimicrobial activity : Nitrile derivatives (e.g., ) show moderate activity against Gram-positive bacteria .
Biological Activity
Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Pyrano[3,2-c]pyran derivatives have garnered attention for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound in focus, this compound, is synthesized through multicomponent reactions and has shown promise in various biological assays.
2. Synthesis of this compound
The synthesis typically involves the reaction of appropriate starting materials under controlled conditions. The use of green chemistry techniques has been emphasized to enhance yield and reduce environmental impact. Recent advancements include:
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Microwave-assisted | High | Mild conditions |
| Conventional heating | Moderate | High temperatures |
These methods facilitate the formation of the pyrano[3,2-c]pyran structure while minimizing by-products and maximizing efficiency .
3.1 Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colorectal cancer)
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin.
In vitro assays demonstrated that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .
3.2 Antimicrobial Activity
The compound's antimicrobial properties have also been explored:
- Tested Pathogens : Staphylococcus aureus, Escherichia coli
- Results : Exhibited notable inhibition zones in agar diffusion tests.
The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .
3.3 Acetylcholinesterase Inhibition
Recent studies indicate that this compound may act as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases such as Alzheimer's:
| Compound | IC50 (µM) | Standard Drug |
|---|---|---|
| Methyl 2-amino... | 0.29 | Donepezil |
This activity suggests potential therapeutic applications in cognitive disorders .
Case Study: Cytotoxicity Evaluation
A study conducted on a series of synthesized pyrano derivatives including methyl 2-amino... revealed that the introduction of specific functional groups significantly enhanced their cytotoxic profiles. The findings highlighted the importance of structural modifications in optimizing biological activity .
Case Study: Mechanistic Insights
Mechanistic studies using flow cytometry and Western blot analysis showed that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cancer cells. This indicates a clear pathway through which the compound exerts its anticancer effects .
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer agent and AChE inhibitor highlights its significance in drug development for treating various diseases.
Future research should focus on elucidating the detailed mechanisms underlying its biological activities and exploring its efficacy in vivo.
Q & A
Basic: What are the recommended synthetic strategies for preparing methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate?
Methodological Answer:
The compound can be synthesized via multi-component reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate derivatives. A solvent-catalyst system, such as ionic liquids (e.g., [2-aminobenzoato][PF6]), enhances reaction efficiency by stabilizing intermediates and reducing side reactions . For example, describes analogous pyrano-pyran synthesis using MCRs with yields up to 83%, emphasizing the importance of optimizing stoichiometry and reaction time . Key steps include:
- Condensation of aldehydes with active methylene compounds.
- Cyclization under reflux conditions (e.g., ethanol, 80°C).
- Purification via column chromatography using ethyl acetate/hexane gradients.
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign peaks using H and C NMR to confirm substituent positions. For instance, methoxy groups ( ppm) and aromatic protons ( ppm) are critical markers .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation. and highlight the use of single-crystal X-ray studies to confirm bond lengths (<0.005 Å error) and torsion angles in similar fused pyran systems .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] or [M+Na] peaks) with <5 ppm error .
Advanced: How can regioselectivity challenges in the pyrano-pyran core formation be addressed?
Methodological Answer:
Regioselectivity is influenced by substituent electronic effects and reaction conditions:
- Electron-Donating Groups (e.g., methoxy) : Direct electrophilic attack to specific positions (e.g., para to methoxy in aromatic rings) .
- Catalytic Systems : Ionic liquids or Lewis acids (e.g., ZnCl) can stabilize transition states, favoring the 4H,5H-pyrano[3,2-c]pyran scaffold over alternative isomers .
- Temperature Control : Lower temperatures (e.g., 50°C) may reduce kinetic byproducts, as shown in for pyrano[4,3-b]pyranones .
Advanced: How to resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?
Methodological Answer:
- Dynamic NMR Analysis : Detect tautomerism or conformational flexibility. For example, observed keto-enol tautomerism in similar compounds, requiring variable-temperature NMR to resolve peak splitting .
- DFT Calculations : Compare computed chemical shifts (e.g., using Gaussian) with experimental NMR data to identify discrepancies in substituent orientation .
- Crystallographic Refinement : Re-analyze X-ray data with higher resolution (e.g., <0.8 Å) to detect disorder, as in , where main-chain disorder required multi-component modeling .
Advanced: What computational methods are suitable for predicting biological activity or reactivity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). highlights prodrug design via docking studies for similar heterocycles .
- DFT-Based Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the lactone oxygen in pyrano-pyran derivatives shows high electrophilicity, guiding functionalization strategies .
- ADMET Prediction : Tools like SwissADME assess solubility (LogS ~-2.98) and permeability (LogP ~-0.87) based on ’s physicochemical data .
Advanced: How to optimize reaction conditions for scalable synthesis while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions. achieved 83% yield by optimizing ethanol/water ratios .
- In Situ Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reaction time dynamically.
- Green Chemistry Approaches : Replace traditional solvents with ionic liquids ( ) or microwave-assisted synthesis to reduce energy consumption .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C for 24 hours. Monitor degradation via LC-MS .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze potency loss using HPLC. ’s safety data for analogous compounds suggests sensitivity to moisture .
Advanced: How to design retrosynthetic pathways for derivatives with modified substituents?
Methodological Answer:
- Retrosynthetic Disconnections : Break the pyrano-pyran core into precursors (e.g., substituted aldehydes and β-ketoesters). ’s domino reaction approach provides a template for convergent synthesis .
- Protecting Group Strategies : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during functionalization, as in .
Advanced: What are the challenges in achieving enantiomeric purity, and how can they be mitigated?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak columns with hexane/isopropanol gradients to separate enantiomers.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., Cinchona alkaloids) during cyclization steps. ’s stereochemical data for similar glycosides highlights the role of chiral centers in optical activity .
Advanced: How to correlate spectral data with electronic properties for structure-activity relationships (SAR)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
